Tert-butyl 2-(2-cyanoacetyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-(2-cyanoacetyl)pyrrolidine-1-carboxylate is a versatile chemical compound with a molecular weight of 238.28 g/mol. It is known for its unique blend of reactivity and stability, making it valuable for advanced research and development .
Preparation Methods
The synthesis of Tert-butyl 2-(2-cyanoacetyl)pyrrolidine-1-carboxylate typically involves the use of iso-butoxycarbonyl chloride (i-BuOCOCl) via the mixed anhydride method . This method is efficient and yields high-purity products. The reaction conditions often include the use of dehydrating agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide (EDCI) .
Chemical Reactions Analysis
Tert-butyl 2-(2-cyanoacetyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Tert-butyl 2-(2-cyanoacetyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Tert-butyl 2-(2-cyanoacetyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The exact molecular targets and pathways vary based on its application and the specific derivatives used .
Comparison with Similar Compounds
Tert-butyl 2-(2-cyanoacetyl)pyrrolidine-1-carboxylate can be compared with similar compounds such as:
- Tert-butyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 2-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate These compounds share similar structural features but differ in their reactivity and applications. This compound is unique due to its specific cyanoacetyl group, which imparts distinct chemical properties .
Properties
Molecular Formula |
C12H18N2O3 |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
tert-butyl 2-(2-cyanoacetyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-8-4-5-9(14)10(15)6-7-13/h9H,4-6,8H2,1-3H3 |
InChI Key |
MTGZWGYHTWLMSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)CC#N |
Origin of Product |
United States |
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